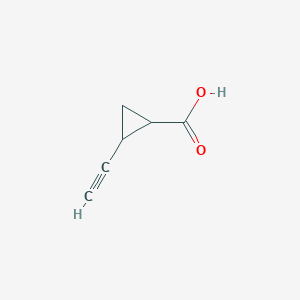![molecular formula C5H8ClNO3 B3148636 2-[(2-Chloroacetyl)(methyl)amino]acetic acid CAS No. 65332-01-6](/img/structure/B3148636.png)
2-[(2-Chloroacetyl)(methyl)amino]acetic acid
Übersicht
Beschreibung
“2-[(2-Chloroacetyl)(methyl)amino]acetic acid” is a chemical compound with the CAS Number: 65332-01-6 and a molecular weight of 165.58 . Its IUPAC name is [(chloroacetyl)(methyl)amino]acetic acid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H8ClNO3/c1-7(3-5(9)10)4(8)2-6/h2-3H2,1H3,(H,9,10) . This indicates that the compound has a molecular formula of C5H8ClNO3 .Wissenschaftliche Forschungsanwendungen
Environmental Fate and Toxicology
- Herbicide Toxicity and Environmental Impact : Studies have examined the environmental fate, behavior, and ecotoxicological effects of widely used herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), a compound with structural similarities to the queried chemical. These investigations highlight concerns about the widespread detection of such herbicides in the environment and their potential lethal effects on non-target organisms. The presence of 2,4-D in low concentrations in surface water, especially in regions of high usage, underscores the need for localized mitigation strategies to prevent environmental contamination. The research underscores the variation in sensitivity among different species (or their organs) to herbicide exposure, emphasizing the importance of further studies to understand the impact of continuous low-level exposure on ecosystems and human health (Islam et al., 2017).
Pharmacological and Biochemical Research
- N-Acetylcysteine in Psychiatry : N-Acetylcysteine (NAC), while not the queried compound, is another example of acetylated amino acids with significant pharmacological applications. NAC has shown promise in treating psychiatric disorders by modulating glutamatergic, neurotropic, and inflammatory pathways, suggesting a complex mechanism of action beyond its role as an antioxidant precursor. This highlights the broader potential of acetylated amino acids and derivatives in medical research and treatment (Dean, Giorlando, & Berk, 2011).
Chemical Synthesis and Structural Analysis
- Synthesis and Properties of Novel Chemical Compounds : Research into the synthesis and spectroscopic and structural properties of novel substituted chemicals, including thiazolidin-4-ones derived from reactions involving chloral and substituted anilines, provides a glimpse into the methodological approaches to understanding and utilizing complex chemical derivatives. These studies offer insight into the conformation, reactivity, and potential applications of such compounds in various scientific fields (Issac & Tierney, 1996).
Eigenschaften
IUPAC Name |
2-[(2-chloroacetyl)-methylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO3/c1-7(3-5(9)10)4(8)2-6/h2-3H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWZUYMZBLBECP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[4-(methylthio)phenyl]thiourea](/img/structure/B3148588.png)



![Imidazo[1,5-a]pyridin-3(2H)-one](/img/structure/B3148602.png)


